

Derivatization of the amino group in 4-Bromoisoquinolin-5-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoisoquinolin-5-amine

Cat. No.: B105031

[Get Quote](#)

Anwendungs- und Protokollhinweise: Derivatisierung der Aminogruppe in 4-Bromisoquinolin-5-amin

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 4-Bromisoquinolin-5-amin ist ein vielseitiges Molekül, das als wichtiger Baustein in der medizinischen Chemie und der Entwicklung von pharmazeutischen Wirkstoffen dient. Die primäre Aminogruppe an Position 5 ist ein reaktiver "Griff", der eine Vielzahl von chemischen Modifikationen ermöglicht. Die Derivatisierung dieser Gruppe ist eine Schlüsselstrategie, um die physikochemischen Eigenschaften, die pharmakokinetischen Profile und die biologische Aktivität von Molekülen auf Isochinolinbasis zu modulieren. Gängige

Derivatisierungsreaktionen für aromatische Amine umfassen Acylierung, Sulfonylierung und Alkylierung, die jeweils unterschiedliche funktionelle Gruppen einführen und neue Möglichkeiten für die molekulare Interaktion und weitere Funktionalisierung eröffnen.

Anwendungs- und Strategiehinweise

Die Modifikation der Aminogruppe von 4-Bromisoquinolin-5-amin kann für verschiedene Zwecke genutzt werden:

- Modulation der Löslichkeit: Die Einführung polarer oder unpolarer Gruppen kann die Löslichkeit in wässrigen oder organischen Medien gezielt verändern.

- Bioisosterischer Ersatz: Die Umwandlung der Aminogruppe in ein Amid oder Sulfonamid kann die Wechselwirkungen mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren verändern und gleichzeitig die metabolische Stabilität verbessern.
- Einführung von Linkern: Derivatisierte Amine können als Anknüpfungspunkte für Linker dienen, die für die Entwicklung von Wirkstoffkonjugaten (ADCs) oder PROTACs erforderlich sind.
- Pharmakologische Aktivität: Die Art des Substituenten an der Aminogruppe kann die pharmakologische Aktivität und Selektivität des Moleküls entscheidend beeinflussen.

Acylierung: Synthese von Amiden

Die Acylierung ist eine der gebräuchlichsten Reaktionen zur Derivatisierung von primären Aminen. Dabei wird das Amin mit einem Acylierungsmittel, wie einem Säurechlorid oder einem Anhydrid, in Gegenwart einer Base umgesetzt, um ein stabiles Amid zu bilden. Diese Reaktion ist in der Regel schnell, hochselektiv und liefert hohe Ausbeuten.

Reaktionsschema: 4-Bromochinolin-5-amin + R-CO-Cl (oder (R-CO)₂O) → N-(4-Bromochinolin-5-yl)amid

Sulfonylierung: Synthese von Sulfonamiden

Die Sulfonylierung führt zur Bildung einer Sulfonamid-Bindung, einem wichtigen Strukturelement in vielen pharmazeutischen Wirkstoffen. Die Reaktion erfolgt typischerweise durch Umsetzung des Amins mit einem Sulfonylchlorid in Gegenwart einer Base wie Pyridin. Sulfonamide sind oft metabolisch stabiler als Amide.

Reaktionsschema: 4-Bromochinolin-5-amin + R-SO₂-Cl → N-(4-Bromochinolin-5-yl)sulfonamid

N-Alkylierung: Synthese von sekundären und tertiären Aminen

Die N-Alkylierung führt Alkylgruppen an der Aminogruppe ein. Eine der effizientesten Methoden ist die reduktive Aminierung, bei der das Amin zunächst mit einem Aldehyd oder Keton zu einem Imin (oder Enamin) kondensiert wird, das anschließend *in situ* mit einem milden

Reduktionsmittel wie Natriumtriacetoxyborhydrid (STAB) reduziert wird. Diese Methode verhindert die bei direkten Alkylierungen häufig auftretende Mehrfachalkylierung.

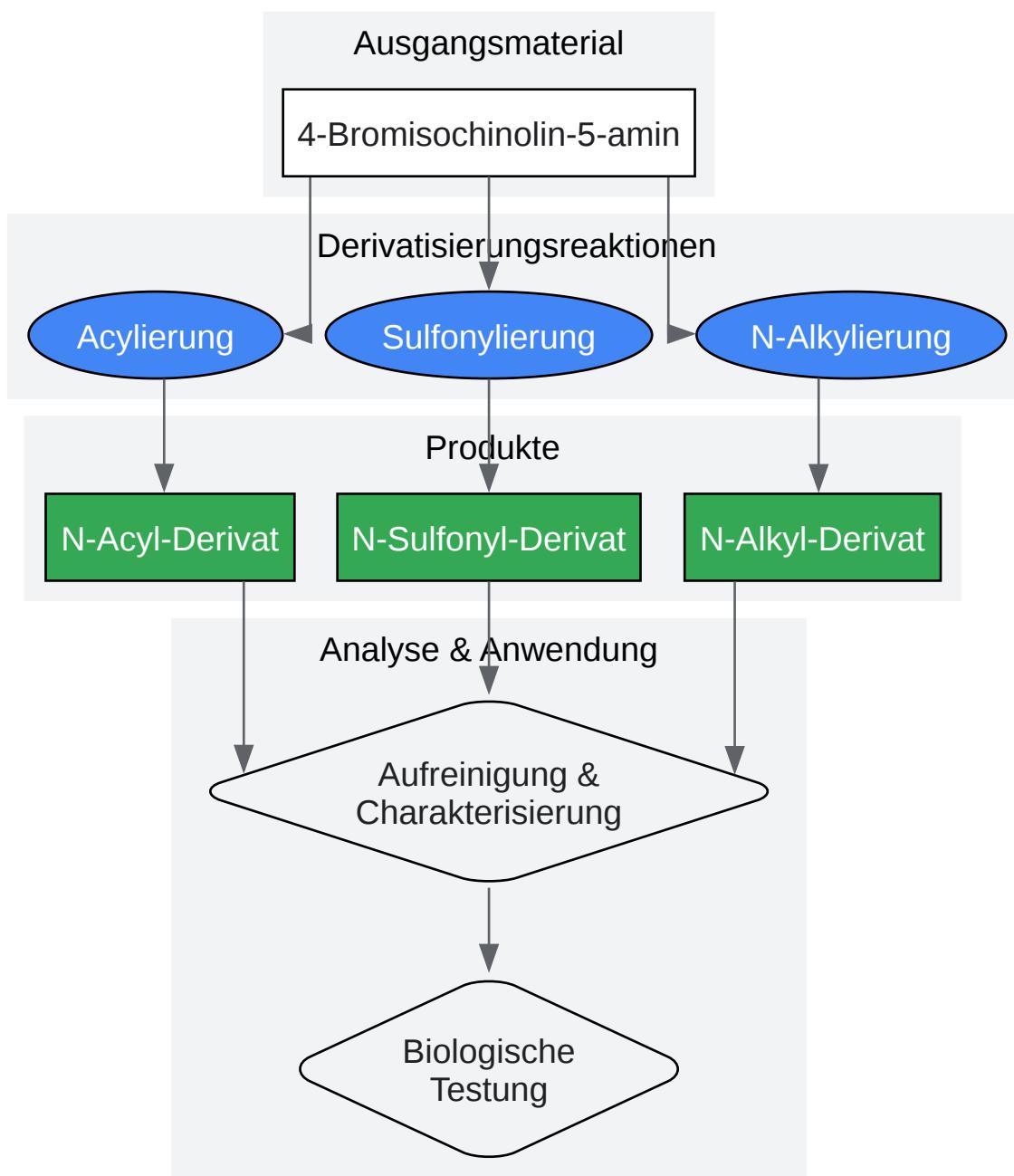
Reaktionsschema (Reduktive Aminierung): 4-Bromochinolin-5-amin + R-CHO → [Imin-Intermediat] --(Reduktionsmittel) → N-Alkyl-4-bromochinolin-5-amin

Quantitative Datenübersicht

Die folgende Tabelle fasst typische Reaktionsbedingungen und erwartete Ergebnisse für die Derivatisierung von 4-Bromochinolin-5-amin zusammen. Die genauen Werte können je nach Substrat und spezifischen Bedingungen variieren.

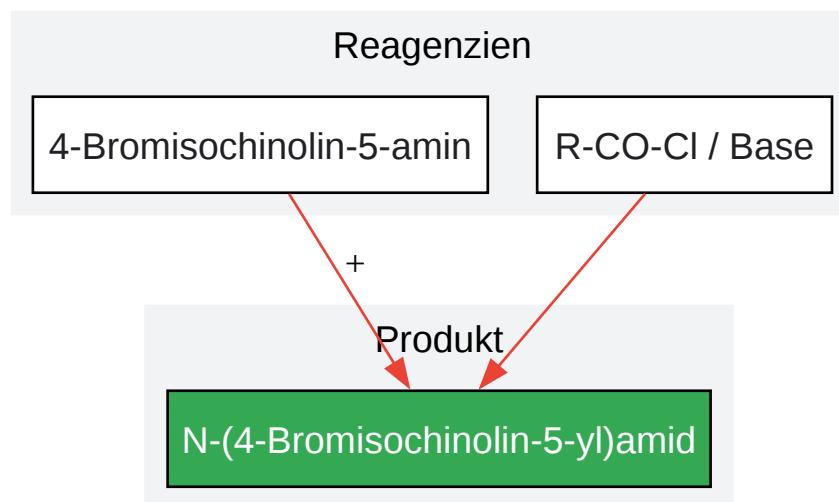
Derivatisierungstyp	Reagenz (Beispiel)	Lösungsmittel	Base	Temperatur (°C)	Zeit (h)	Erwartete Ausbeute (%)
Acylierung	Acetylchlorid	Dichlormethan (DCM)	Pyridin	0 bis RT	1 - 3	85 - 95
Essigsäure anhydrid	Tetrahydrofuran (THF)	Triethylamin (TEA)	RT	2 - 6	80 - 90	
Sulfonylierung	Tosylchlorid	Pyridin	Pyridin	RT bis 50	4 - 12	75 - 90
Mesylchlorid	Dichlormethan (DCM)	Triethylamin (TEA)	0 bis RT	2 - 5	80 - 95	
N-Alkylierung	Benzaldehyd / STAB	1,2-Dichlorethan (DCE)	Essigsäure (kat.)	RT	6 - 18	70 - 85
Aceton / STAB	Tetrahydrofuran (THF)	-	RT	12 - 24	65 - 80	

Diagramme



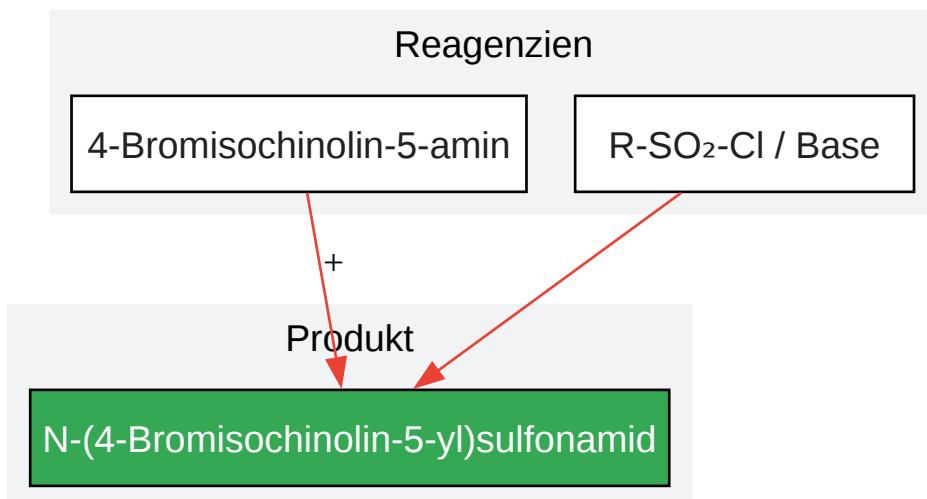
[Click to download full resolution via product page](#)

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Anwendung.



[Click to download full resolution via product page](#)

Abbildung 2: Reaktionsschema der Acylierung.



[Click to download full resolution via product page](#)

Abbildung 3: Reaktionsschema der Sulfonylierung.

Experimentelle Protokolle

Sicherheitshinweis: Alle Experimente sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorschriften durchgeführt werden. Tragen Sie geeignete

persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe). Säurechloride, Anhydride und Sulfonylchloride sind feuchtigkeitsempfindlich und korrosiv.

Protokoll 1: Allgemeine Vorschrift zur Acylierung von 4-Bromisochinolin-5-amin

Materialien:

- 4-Bromisochinolin-5-amin (1,0 Äq.)
- Acylchlorid (z.B. Acetylchlorid, 1,1 Äq.) ODER Säureanhydrid (z.B. Essigsäureanhydrid, 1,1 Äq.)
- Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
- Wasserfreie Base (z.B. Pyridin oder Triethylamin, 1,5 Äq.)
- Gesättigte Natriumbicarbonatlösung (NaHCO_3)
- Wasser (destilliert)
- Sole (gesättigte NaCl-Lösung)
- Wasserfreies Magnesiumsulfat (MgSO_4) oder Natriumsulfat (Na_2SO_4)
- Rundkolben, Magnetrührer, Septum, Stickstoffzufuhr

Durchführung:

- Lösen Sie 4-Bromisochinolin-5-amin (1,0 Äq.) in wasserfreiem DCM (oder THF) in einem trockenen Rundkolben unter Stickstoffatmosphäre.
- Fügen Sie die Base (1,5 Äq.) hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C.
- Geben Sie das Acylierungsmittel (1,1 Äq.), gelöst in einer kleinen Menge wasserfreiem DCM, tropfenweise über 10 Minuten zur gerührten Lösung.

- Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 1-3 Stunden.
- Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
- Nach vollständigem Umsatz verdünnen Sie die Reaktionsmischung mit DCM.
- Waschen Sie die organische Phase nacheinander mit Wasser, gesättigter NaHCO₃-Lösung und Sole.
- Trocknen Sie die organische Phase über MgSO₄ oder Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
- Reinigen Sie den Rückstand durch Umkristallisation oder Säulenchromatographie (z.B. Kieselgel, Eluentenmischung aus Hexan/Ethylacetat), um das reine Amid-Produkt zu erhalten.

Protokoll 2: Allgemeine Vorschrift zur Sulfonylierung von 4-Bromochinolin-5-amin

Materialien:

- 4-Bromochinolin-5-amin (1,0 Äq.)
- Sulfonylchlorid (z.B. p-Toluolsulfonylchlorid, 1,2 Äq.)
- Wasserfreies Pyridin (als Lösungsmittel und Base) oder DCM mit Triethylamin (2,0 Äq.)
- 1 M Salzsäure (HCl)
- Wasser (destilliert)
- Sole (gesättigte NaCl-Lösung)
- Wasserfreies Magnesiumsulfat (MgSO₄)
- Rundkolben, Magnetrührer, Septum, Stickstoffzufuhr

Durchführung:

- Lösen Sie 4-Bromochinolin-5-amin (1,0 Äq.) in wasserfreiem Pyridin (oder DCM) in einem trockenen Rundkolben unter Stickstoff.
- Kühlen Sie die Lösung auf 0 °C (wenn DCM als Lösungsmittel verwendet wird, fügen Sie Triethylamin hinzu).
- Fügen Sie das Sulfonylchlorid (1,2 Äq.) portionsweise unter Rühren hinzu. Achten Sie darauf, dass die Temperatur nicht wesentlich ansteigt.
- Entfernen Sie das Eisbad und lassen Sie die Reaktion bei Raumtemperatur für 4-12 Stunden röhren.
- Überwachen Sie den Reaktionsfortschritt mittels DC.
- Nach Beendigung der Reaktion gießen Sie die Mischung vorsichtig auf Eiswasser. Wenn das Produkt ausfällt, wird es abfiltriert.
- Alternativ (bei Verwendung von DCM) verdünnen Sie die Mischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl (um überschüssiges Pyridin/TEA zu entfernen), Wasser und Sole.
- Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
- Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie, um das reine Sulfonamid zu erhalten.

Protokoll 3: Allgemeine Vorschrift zur N-Alkylierung via reduktiver Aminierung

Materialien:

- 4-Bromochinolin-5-amin (1,0 Äq.)
- Aldehyd oder Keton (z.B. Benzaldehyd, 1,2 Äq.)

- Natriumtriacetoxyborhydrid (STAB, 1,5 Äq.)
- Wasserfreies 1,2-Dichlorethan (DCE) oder THF
- Essigsäure (katalytische Menge, ca. 0,1 Äq., optional)
- Gesättigte Natriumbicarbonatlösung (NaHCO_3)
- Wasser (destilliert)
- Sole (gesättigte NaCl -Lösung)
- Wasserfreies Natriumsulfat (Na_2SO_4)
- Rundkolben, Magnetrührer, Septum, Stickstoffzufuhr

Durchführung:

- Geben Sie 4-Bromisochinolin-5-amin (1,0 Äq.), das Aldehyd oder Keton (1,2 Äq.) und eine katalytische Menge Essigsäure in wasserfreiem DCE in einen trockenen Rundkolben unter Stickstoffatmosphäre.
- Rühren Sie die Mischung bei Raumtemperatur für 30-60 Minuten, um die Bildung des Imins zu ermöglichen.
- Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äq.) portionsweise über 15 Minuten hinzu. Eine leichte Gasentwicklung kann beobachtet werden.
- Rühren Sie die Reaktionsmischung bei Raumtemperatur für 6-24 Stunden.
- Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
- Nach vollständigem Umsatz löschen Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO_3 -Lösung. Rühren Sie für 15 Minuten.
- Extrahieren Sie die wässrige Phase mehrmals mit DCM oder Ethylacetat.
- Vereinen Sie die organischen Phasen und waschen Sie sie mit Wasser und Sole.

- Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
- Reinigen Sie den Rückstand mittels Säulenchromatographie, um das reine N-alkylierte Produkt zu isolieren.
- To cite this document: BenchChem. [Derivatization of the amino group in 4-Bromoisoquinolin-5-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105031#derivatization-of-the-amino-group-in-4-bromoisoquinolin-5-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com